Regadenoson-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

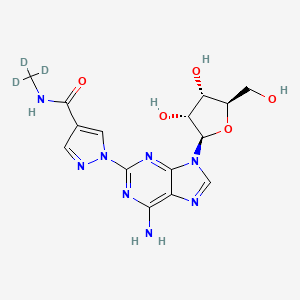

Regadenoson-d3 is a deuterated form of regadenoson, a selective A2A adenosine receptor agonist. It is primarily used as a pharmacologic stress agent for radionuclide myocardial perfusion imaging in patients who are unable to undergo adequate exercise stress. The deuterium substitution in this compound is intended to provide improved pharmacokinetic properties compared to the non-deuterated form.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of regadenoson-d3 involves the incorporation of deuterium atoms into the regadenoson molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or catalysts. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas. The reaction conditions typically include a palladium or platinum catalyst and a solvent such as ethanol or methanol. The reaction is carried out under an inert atmosphere at elevated temperatures and pressures to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. Quality control measures are implemented to ensure the purity and consistency of the final product. The industrial process also includes steps for the purification and isolation of this compound, such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Regadenoson-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: It can be reduced to form deuterated analogs with lower oxidation states.

Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum deuteride or sodium borohydride are used. The reactions are conducted in aprotic solvents like tetrahydrofuran or diethyl ether.

Substitution: Reagents such as halogens, alkyl halides, or sulfonates are used in the presence of catalysts like palladium or copper. The reactions are performed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield deuterated carboxylic acids or ketones, while reduction may produce deuterated alcohols or amines. Substitution reactions can result in a variety of deuterated derivatives with different functional groups.

Applications De Recherche Scientifique

Regadenoson-d3 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical properties and reaction mechanisms.

Biology: Employed in biochemical studies to investigate the role of adenosine receptors in cellular signaling and metabolism.

Medicine: Utilized in clinical research to evaluate the pharmacokinetics and pharmacodynamics of deuterated drugs. It is also used in stress testing for myocardial perfusion imaging.

Industry: Applied in the development of new pharmaceuticals and diagnostic agents. The improved stability and reduced metabolic degradation of deuterated compounds make them attractive candidates for drug development.

Mécanisme D'action

Regadenoson-d3 exerts its effects by selectively binding to A2A adenosine receptors, which are predominantly found in the coronary vasculature. Upon binding, it activates the receptor, leading to the relaxation of smooth muscle cells and vasodilation. This increases blood flow to the myocardium, enhancing the uptake of radiopharmaceuticals used in myocardial perfusion imaging. The deuterium substitution in this compound may result in slower metabolic degradation, prolonging its duration of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

Regadenoson: The non-deuterated form of regadenoson, used for the same clinical applications.

Adenosine: Another A2A adenosine receptor agonist used in myocardial perfusion imaging but with a broader range of systemic effects.

Dipyridamole: A vasodilator that also acts on adenosine receptors but with different pharmacokinetic properties.

Uniqueness

Regadenoson-d3 is unique due to its deuterium substitution, which provides several advantages over similar compounds:

Improved Stability: Deuterium atoms form stronger bonds with carbon compared to hydrogen, resulting in increased chemical stability.

Reduced Metabolic Degradation: The presence of deuterium slows down the metabolic breakdown of the compound, leading to a longer duration of action.

Selective Action: this compound selectively targets A2A adenosine receptors, minimizing unwanted systemic effects compared to adenosine.

Activité Biologique

Regadenoson-d3 is a stable isotope-labeled derivative of regadenoson, a selective adenosine A2A receptor agonist. Its primary application is in pharmacological stress testing for myocardial perfusion imaging. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications.

This compound acts primarily as a selective agonist for the adenosine A2A receptor, with a low affinity for A1 receptors. This selectivity is crucial as it allows regadenoson to induce coronary vasodilation without significant effects on heart rate or systemic blood pressure. The binding affinity (Ki) values indicate a strong preference for A2A receptors (Ki = 1.3 µM) compared to A1 receptors (Ki > 16.5 µM) and negligible interactions with A2B and A3 receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound can be summarized as follows:

| Parameter | Value |

|---|---|

| Tmax (injection) | 1 to 3 minutes |

| Half-life | Initial: 2-4 minutes; Intermediate: 30 minutes; Terminal: 2 hours |

| Volume of Distribution | Central compartment: 11.5 L; Steady state: 78.7 L |

| Renal Clearance | Average plasma renal clearance = 450 mL/min |

| Elimination Route | 58% via renal excretion |

This compound exhibits rapid absorption and distribution, with peak effects observed within minutes post-injection. The pharmacodynamic response is characterized by a quick onset of action, leading to increased coronary blood flow (CBF) that is sustained for a short duration .

Efficacy in Myocardial Perfusion Imaging

This compound has been shown to achieve maximum coronary hyperemia comparable to that induced by adenosine but with a longer duration of effect (approximately 2-5 minutes) after a single bolus infusion . In clinical studies, this compound demonstrated:

- Increased CBF Velocity : A study involving patients undergoing coronary catheterization reported a peak CBF velocity ratio of 3.2 ± 0.6 after regadenoson administration, similar to intracoronary adenosine .

- Dose-Dependent Effects : The duration of CBF velocity augmentation was dose-dependent, lasting longer at higher doses (e.g., approximately 6.9 minutes at 500 μg) .

Comparison with Other Agents

When compared to other pharmacological stress agents such as adenosine and dipyridamole, this compound has been found to be non-inferior in detecting reversible myocardial perfusion defects while being better tolerated by patients . Its rapid onset and short duration of action allow for enhanced control during imaging procedures.

Case Studies and Research Findings

Several studies have investigated the clinical utility and safety profile of this compound:

- Kerensky et al. (2002) examined the effects on cerebral blood flow in patients undergoing catheterization, confirming its efficacy in rapidly increasing CBF velocity .

- Quantitative Studies : Research comparing myocardial blood flow responses between regadenoson and adenosine using PET imaging showed that regadenoson's response could be modeled effectively, demonstrating its potential for clinical applications in cardiac imaging .

Propriétés

Formule moléculaire |

C15H18N8O5 |

|---|---|

Poids moléculaire |

393.37 g/mol |

Nom IUPAC |

1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-(trideuteriomethyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)/t7-,9-,10-,14-/m1/s1/i1D3 |

Clé InChI |

LZPZPHGJDAGEJZ-WFVVRPHKSA-N |

SMILES isomérique |

[2H]C([2H])([2H])NC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

SMILES canonique |

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.